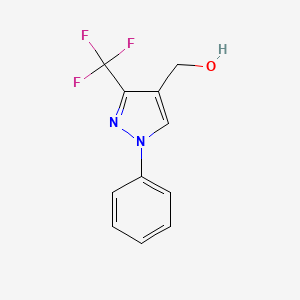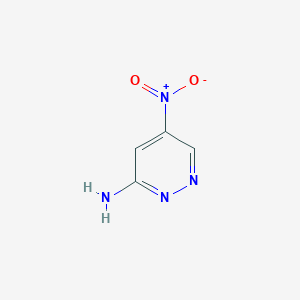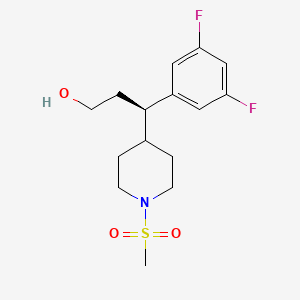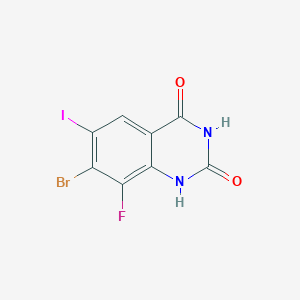
7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: Introduction of the bromine atom at the 7th position of the quinazoline ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Fluorination: Introduction of the fluorine atom at the 8th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of the iodine atom at the 6th position using iodine or an iodine source like potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Cyclization: Formation of the quinazoline-2,4(1H,3H)-dione core through cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its oxidation state or introduce new functional groups.
Cyclization Reactions: Formation of additional rings or fused ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles like alkyl halides and acyl chlorides. Reaction conditions may involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its unique structure and biological activity.
Medicine: As a lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-bromoquinazoline-2,4(1H,3H)-dione: Lacks the fluorine and iodine atoms, which may result in different biological activity and chemical reactivity.
8-fluoroquinazoline-2,4(1H,3H)-dione: Lacks the bromine and iodine atoms, which may affect its binding affinity and selectivity.
6-iodoquinazoline-2,4(1H,3H)-dione: Lacks the bromine and fluorine atoms, which may influence its pharmacokinetic properties and stability.
Uniqueness
The unique combination of bromine, fluorine, and iodine atoms in 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione makes it distinct from other quinazoline derivatives. This combination can enhance its biological activity, binding affinity, and selectivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H3BrFIN2O2 |
|---|---|
Molecular Weight |
384.93 g/mol |
IUPAC Name |
7-bromo-8-fluoro-6-iodo-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrFIN2O2/c9-4-3(11)1-2-6(5(4)10)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
InChI Key |
FCDTXFXVRFUWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1I)Br)F)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


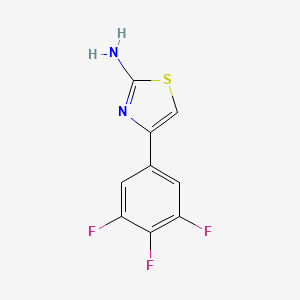
![3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
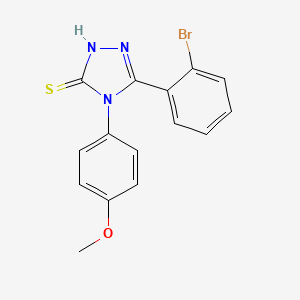
![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)
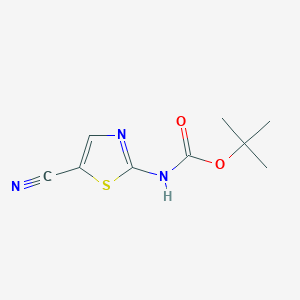
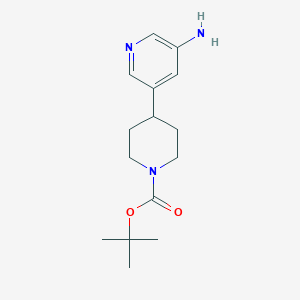
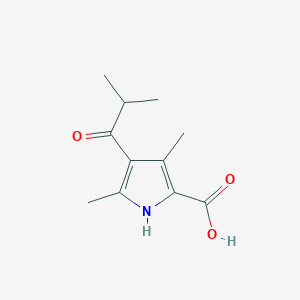
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
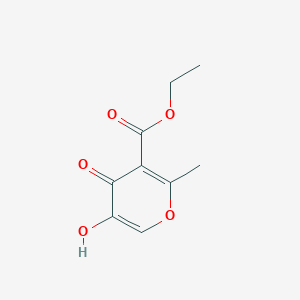
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
